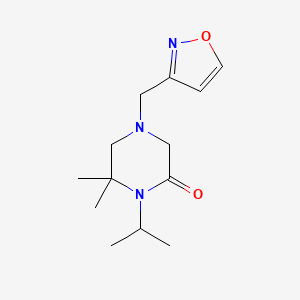
6,6-Dimethyl-4-(1,2-oxazol-3-ylmethyl)-1-propan-2-ylpiperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Dimethyl-4-(1,2-oxazol-3-ylmethyl)-1-propan-2-ylpiperazin-2-one is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as DMOM, and its chemical structure is C16H25N3O2. This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mécanisme D'action
DMOM is a small molecule that can penetrate cell membranes and interact with intracellular targets. It has been shown to modulate the activity of GPCRs, which are a class of membrane proteins that play important roles in cell signaling. DMOM acts as a positive allosteric modulator of GPCRs, enhancing their activity in response to ligand binding. This mechanism of action has been studied extensively in vitro and in vivo, and it has been shown to have potential therapeutic applications in various diseases.
Biochemical and Physiological Effects:
DMOM has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to enhance the activity of GPCRs, leading to increased intracellular signaling and downstream effects. DMOM has also been shown to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory diseases. Additionally, DMOM has been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DMOM has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for research. It has also been extensively studied, and its mechanism of action is well understood. However, DMOM also has some limitations. It has low solubility in water, which can make it difficult to work with in some experiments. Additionally, DMOM has not been extensively studied in vivo, and its potential side effects are not well understood.
Orientations Futures
There are several future directions for research on DMOM. One area of interest is the development of DMOM as a drug candidate for the treatment of various diseases. Further studies are needed to determine the efficacy and safety of DMOM in vivo, and to identify potential side effects. Additionally, DMOM could be studied further as a tool compound in neuroscience research, particularly in the study of GPCRs. Finally, there is potential for the development of new synthetic methods for DMOM that could improve its yield and purity.
Méthodes De Synthèse
The synthesis of DMOM involves the reaction of 6,6-dimethyl-1,4-diazepan-2-one with 3-(chloromethyl)oxazolidine-2,4-dione. The reaction takes place in the presence of a base such as potassium carbonate, and the product is purified through column chromatography. The yield of DMOM can be improved by optimizing the reaction conditions, such as the reaction temperature and the amount of reagents used.
Applications De Recherche Scientifique
DMOM has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and schizophrenia. DMOM has also been studied for its potential use as a tool compound in neuroscience research, particularly in the study of G protein-coupled receptors (GPCRs).
Propriétés
IUPAC Name |
6,6-dimethyl-4-(1,2-oxazol-3-ylmethyl)-1-propan-2-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-10(2)16-12(17)8-15(9-13(16,3)4)7-11-5-6-18-14-11/h5-6,10H,7-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUDLJNPGGFIEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)CN(CC1(C)C)CC2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Dimethyl-4-(1,2-oxazol-3-ylmethyl)-1-propan-2-ylpiperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-ylmethyl)-5-ethyl-1,3-oxazole](/img/structure/B7586393.png)
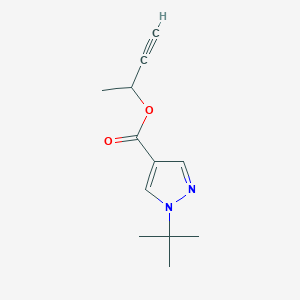
![1-[1-(3-Methylphenyl)ethyl]-4-methylsulfonylpiperazine](/img/structure/B7586409.png)
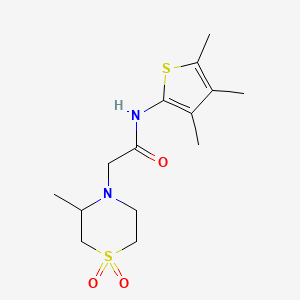



![3,4-difluoro-N-[(4-hydroxythian-4-yl)methyl]benzamide](/img/structure/B7586453.png)

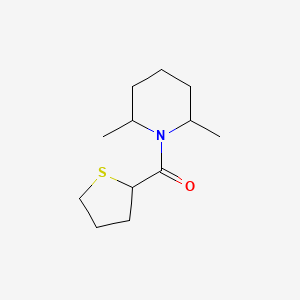
![3-[[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole](/img/structure/B7586485.png)
![N-[3-(oxan-4-ylmethoxy)propyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7586492.png)
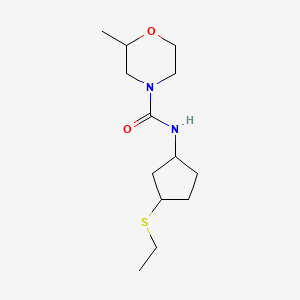
![1-[2-[1-(4-Fluorophenyl)pyrazol-3-yl]ethyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea](/img/structure/B7586509.png)